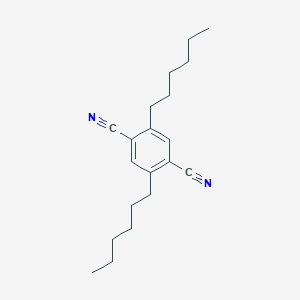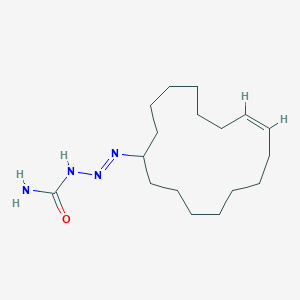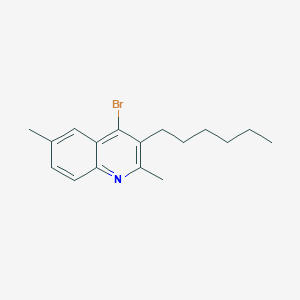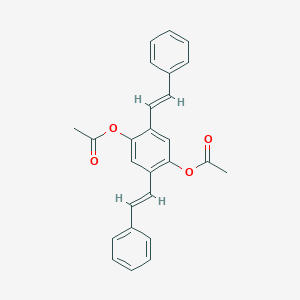![molecular formula C16H14O5S3 B296066 Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the dithiolo[5,1-e][1,2]dithiole family, which is known for its unique electronic and magnetic properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not well understood. However, it is believed that its unique electronic and magnetic properties play a significant role in its potential applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. However, some studies have suggested that it may have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its unique electronic and magnetic properties, which make it a promising material for the development of organic semiconductors and molecular switches. However, its limited solubility in common solvents and low yield in synthesis may pose challenges for researchers.
Direcciones Futuras
There are several potential future directions for research on Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One area of research could be the development of new synthesis methods to improve the yield and scalability of the reaction. Another area of research could be the exploration of its potential applications in biomedicine, such as in the development of new drugs or diagnostic tools. Additionally, further studies could be conducted to understand its mechanism of action and its potential applications in other fields of scientific research.
In conclusion, Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is a promising compound that has potential applications in various fields of scientific research. Its unique electronic and magnetic properties make it a promising material for the development of organic semiconductors and molecular switches. Further research is needed to explore its potential applications in biomedicine and other fields of scientific research.
Métodos De Síntesis
The synthesis of Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate involves the reaction of 4-methoxyphenylacetylene with 1,2-dithiol-3-thione followed by the addition of dimethyl acetylenedicarboxylate. The reaction is carried out in the presence of a catalyst such as copper(I) iodide and a solvent such as tetrahydrofuran. The yield of the reaction is typically around 60%.
Aplicaciones Científicas De Investigación
Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has shown potential applications in various fields of scientific research. One of its primary applications is in the development of organic semiconductors for use in electronic devices such as solar cells, transistors, and light-emitting diodes. It has also shown potential as a catalyst in organic reactions and as a material for the development of molecular switches and sensors.
Propiedades
Fórmula molecular |
C16H14O5S3 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
dimethyl 7-(4-methoxyphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C16H14O5S3/c1-19-10-6-4-9(5-7-10)11-8-12-13(15(17)20-2)14(16(18)21-3)23-24(12)22-11/h4-8H,1-3H3 |
Clave InChI |
YPFPEGOWOAMAKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C(=O)OC)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)




